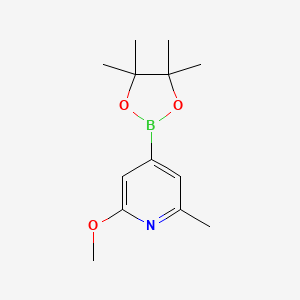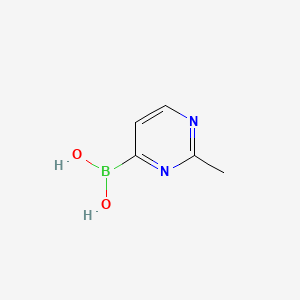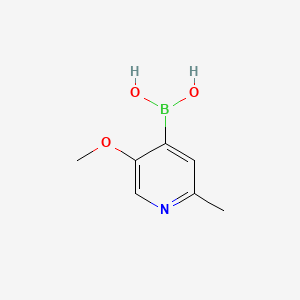
Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is a coordination compound that belongs to the family of poly(pyrazolyl)borates. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. The presence of the thienyl group in this compound adds unique electronic and steric properties, enhancing its versatility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt typically involves the reaction of a pyrazole derivative with a boron source under controlled conditions. One common method is the reaction of 3-(2-thienyl)pyrazole with potassium borohydride in the absence of a solvent. This reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl and pyrazolyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines; reactions are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate: Similar in structure but with a pyridyl group instead of a thienyl group.
Hydrotris(3-(2-furyl)pyrazol-1-yl)borate: Contains a furyl group, offering different electronic properties.
Hydrotris(3-(2-phenyl)pyrazol-1-yl)borate: Features a phenyl group, providing distinct steric effects.
Uniqueness
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. These properties enhance its ability to form stable complexes with a wide range of metal ions, making it particularly valuable in catalytic applications and the development of new materials .
Propriétés
InChI |
InChI=1S/C21H15BN6S3.K/c1-4-19(29-13-1)16-7-10-26(23-16)22(27-11-8-17(24-27)20-5-2-14-30-20)28-12-9-18(25-28)21-6-3-15-31-21;/h1-15H;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQRPZBBOAMMDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC(=N1)C2=CC=CS2)(N3C=CC(=N3)C4=CC=CS4)N5C=CC(=N5)C6=CC=CS6.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BKN6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)









